molecular formula C13H10N4O2S B2601188 N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 775316-95-5

N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2601188
CAS No.: 775316-95-5
M. Wt: 286.31
InChI Key: WPBAQVJQFAZNTB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridazine.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound has shown promise as an anti-inflammatory and anti-tubercular agent. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation and tuberculosis .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. Future research could focus on exploring their potential in other applications, improving their synthesis methods, and investigating their mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of the benzothiazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-17-11(18)7-6-9(16-17)12(19)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAQVJQFAZNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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